molecular formula C25H34O6 B3026030 Stachybotrysin B

Stachybotrysin B

Cat. No.: B3026030
M. Wt: 430.5 g/mol
InChI Key: QQTZGKRXYRFKIF-UKDHAUJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stachybotrysin B is a phenylspirodrimane compound isolated from the deep-sea fungus Stachybotrys sp. . This compound is part of a broader class of secondary metabolites produced by Stachybotrys species, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Stachybotrysin B involves the cultivation of the Stachybotrys fungus under specific conditions. The fungus is typically grown on a solid culture medium, such as par-boiled rice, which provides the necessary nutrients for optimal toxin production . The extraction process involves the use of solvents to isolate the compound from the fungal culture.

Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely follows similar principles to laboratory-scale synthesis. Large-scale cultivation of the fungus and subsequent extraction and purification processes would be required to produce significant quantities of the compound.

Chemical Reactions Analysis

Types of Reactions: Stachybotrysin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions vary depending on the desired outcome, but they typically involve controlled temperatures and pH levels to ensure optimal reaction rates.

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated compounds.

Scientific Research Applications

Stachybotrysin B has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of the notable applications include:

    Chemistry: this compound is used as a model compound for studying the chemical behavior of phenylspirodrimanes. Its unique structure makes it an interesting subject for synthetic and mechanistic studies.

    Biology: The compound has been shown to reverse multidrug resistance in cancer cells by increasing the intracellular concentration of anticancer drugs. This property makes it a valuable tool for studying the mechanisms of drug resistance and developing new therapeutic strategies.

    Medicine: this compound’s ability to reverse multidrug resistance has potential clinical applications in cancer treatment. By enhancing the efficacy of chemotherapy drugs, it could improve treatment outcomes for patients with resistant tumors.

Mechanism of Action

Stachybotrysin B exerts its effects by interacting with specific molecular targets and pathways. The compound has been shown to inhibit the activity of protein kinase CK2, a key enzyme involved in various cellular processes . By inhibiting CK2, this compound can disrupt cell cycle regulation, gene expression, and other critical functions, leading to the reversal of multidrug resistance in cancer cells. Additionally, the compound increases the intracellular concentration of anticancer drugs by preventing their efflux from the cells .

Comparison with Similar Compounds

Stachybotrysin B belongs to a class of compounds known as phenylspirodrimanes, which includes several other biologically active molecules. Some similar compounds include:

Compared to these compounds, this compound is unique in its specific ability to reverse multidrug resistance in cancer cells at non-cytotoxic concentrations . This property makes it a particularly valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[(2R,4aS,5R,6R,8aS)-7'-formyl-4'-hydroxy-6'-(hydroxymethyl)-1,1,4a,6-tetramethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-3H-1-benzofuran]-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O6/c1-14-6-7-20-23(3,4)21(30-15(2)28)8-9-24(20,5)25(14)11-17-19(29)10-16(12-26)18(13-27)22(17)31-25/h10,13-14,20-21,26,29H,6-9,11-12H2,1-5H3/t14-,20+,21-,24+,25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTZGKRXYRFKIF-UKDHAUJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(CCC2(C13CC4=C(C=C(C(=C4O3)C=O)CO)O)C)OC(=O)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C(C(=C4O3)C=O)CO)O)(CC[C@H](C2(C)C)OC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.